9-Decenenitrile, 4-hydroxy-
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Overview
Description
9-Decenenitrile, 4-hydroxy-: is an organic compound with the molecular formula C10H17NO It is a nitrile derivative with a hydroxyl group attached to the ninth carbon of the decene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Decenenitrile, 4-hydroxy- can be achieved through several methods. One common approach involves the dehydration of amides using phosphorus (V) oxide (P4O10) to produce nitriles . Another method includes the addition of hydrogen cyanide to aldehydes or ketones, resulting in the formation of hydroxynitriles .
Industrial Production Methods: Industrial production of nitriles often involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol under reflux conditions . This method ensures the substitution of the halogen with a cyanide group, forming the desired nitrile compound.
Chemical Reactions Analysis
Types of Reactions: 9-Decenenitrile, 4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Ethers or esters.
Scientific Research Applications
Chemistry: 9-Decenenitrile, 4-hydroxy- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology: In biological research, this compound can be used to study the effects of nitriles and hydroxyl groups on biological systems .
Industry: Industrially, 9-Decenenitrile, 4-hydroxy- can be used in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of 9-Decenenitrile, 4-hydroxy- involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Hydroxybenzoic acid: A versatile intermediate used in the synthesis of various bioproducts.
4-Hydroxycoumarin: Known for its biological and pharmaceutical activities.
Properties
CAS No. |
185313-68-2 |
---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
4-hydroxydec-9-enenitrile |
InChI |
InChI=1S/C10H17NO/c1-2-3-4-5-7-10(12)8-6-9-11/h2,10,12H,1,3-8H2 |
InChI Key |
LPLZTLQBOASEFD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCC(CCC#N)O |
Origin of Product |
United States |
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